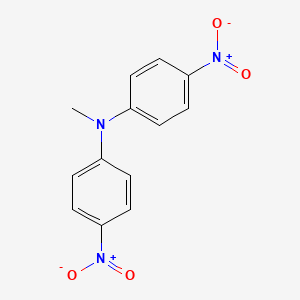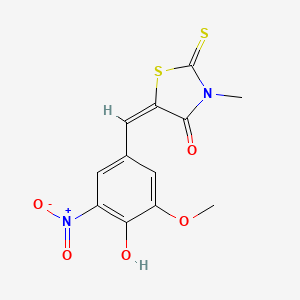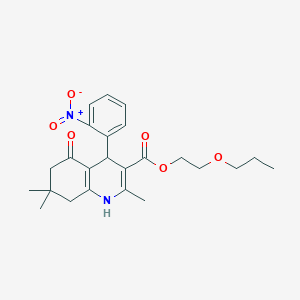
N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide, also known as CB-1 agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. This compound has been shown to have promising effects in the treatment of various medical conditions, including obesity, diabetes, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide involves the activation of the this compound receptor. This activation leads to the modulation of various signaling pathways, resulting in the regulation of appetite, metabolism, and pain sensation. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, making it a potential candidate for the treatment of obesity. The compound has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, it has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide in lab experiments is its high affinity for the this compound receptor, which allows for precise modulation of various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can lead to unintended physiological effects.
Direcciones Futuras
There are several future directions for the research and development of N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide. One potential direction is the development of more selective this compound agonists that can target specific physiological processes. Another potential direction is the investigation of the compound's potential for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide involves the reaction of 4-chlorobenzylamine with 4-chlorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide has been extensively studied for its potential application in the field of medicine. It has been shown to have a high affinity for the this compound receptor, which is predominantly found in the central nervous system. This receptor plays a crucial role in regulating various physiological processes, including appetite, metabolism, and pain sensation.
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-11-3-1-10(2-4-11)9-18-14(20)15(21)19-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBLVVVUBKFMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-(2-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953938.png)

![3-[(3-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4953942.png)
![4-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4953945.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4953948.png)

![5-imino-6-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4953965.png)
![3-{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}propanoic acid](/img/structure/B4953983.png)
![methyl 4-{[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}butanoate](/img/structure/B4953993.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953995.png)
![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)morpholine](/img/structure/B4953996.png)

![N-methyl-N-[4-(4-morpholinyl)butyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4954003.png)

